molecular formula C15H18ClN5O B2857927 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine CAS No. 2415583-77-4

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine

Cat. No. B2857927
CAS RN: 2415583-77-4
M. Wt: 319.79
InChI Key: RAMXLJKVJOIGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a promising class of drugs that have shown potential in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. JAK enzymes are involved in the signaling pathways of various cytokines, which are important in the immune response. By inhibiting the activity of JAK enzymes, CP-690,550 can reduce the production of cytokines and thereby reduce the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the activity of JAK enzymes, reduce the production of cytokines, and inhibit the proliferation of immune cells. In vivo studies have shown that CP-690,550 can reduce the severity of autoimmune diseases, such as rheumatoid arthritis, and reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, CP-690,550 also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of CP-690,550 and other JAK inhibitors. One potential direction is the development of JAK inhibitors with improved pharmacokinetic properties, such as better solubility and lower toxicity. Another potential direction is the development of JAK inhibitors with increased selectivity for specific JAK enzymes, which could lead to more targeted and effective treatments for specific diseases. Additionally, the potential applications of JAK inhibitors in neurology and oncology warrant further investigation and could lead to new treatments for these diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2,6-dimethylpyrimidine with 5-chloro-2-fluoropyrimidine to form 4-(5-chloropyrimidin-2-yl)-2,6-dimethylpyrimidine. This intermediate is then reacted with 1-(4-piperidinyl)-4-hydroxy-2-butinone to form the final product, 4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, JAK inhibitors have shown potential in treating autoimmune diseases by inhibiting the activity of JAK enzymes, which play a key role in the immune response. In oncology, JAK inhibitors have shown potential in treating certain types of cancer by inhibiting the activity of JAK enzymes, which are often overexpressed in cancer cells. In neurology, JAK inhibitors have shown potential in treating neuroinflammatory diseases, such as multiple sclerosis, by inhibiting the activity of JAK enzymes, which play a key role in the inflammatory response.

properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-10-7-14(20-11(2)19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXLJKVJOIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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